molecular formula C16H21BrN2O4S B2886031 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034385-63-0

2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2886031
CAS No.: 2034385-63-0
M. Wt: 417.32
InChI Key: GPXXYLHOZJHGRQ-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CAS 2034385-63-0) is a chemical compound with the molecular formula C16H21BrN2O4S and a molecular weight of 417.3 g/mol . This benzamide derivative features an 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. Research into structurally similar N-substituted benzamides has indicated potential value in neuroscience and pharmacology, particularly as modulators of sodium channels and opioid receptors . Compounds within this class are investigated for their role in targeting neurological pathways, offering research tools for studying conditions related to pain and neuronal excitability . For instance, related analogs based on the 8-azabicyclo[3.2.1]octane structure have been explored as potent and selective kappa opioid receptor antagonists . This product is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound from various suppliers, with available purity typically at 90% or higher .

Properties

IUPAC Name

2-bromo-5-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O4S/c1-23-13-5-6-15(17)14(9-13)16(20)18-10-7-11-3-4-12(8-10)19(11)24(2,21)22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXXYLHOZJHGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide or methanol in the presence of a base.

    Formation of the Azabicyclo Octane Moiety: This step involves the construction of the azabicyclo[3.2.1]octane ring system, which can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Sulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: Finally, the benzamide linkage is formed by reacting the substituted benzoyl chloride with the amine group of the azabicyclo octane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Products may include carboxylic acids, sulfoxides, or sulfones.

    Reduction: Products may include dehalogenated compounds or reduced amides.

    Substitution: Products may include substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide may be studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in terms of stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The azabicyclo octane moiety may enhance its ability to cross biological membranes, while the benzamide core could facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound Name Core Structure Substituents on Tropane Benzamide Substituents Key Properties Reference
Target Compound 8-Azabicyclo[3.2.1]octane 8-(Methylsulfonyl) 2-Bromo, 5-Methoxy High polarity (logP ~4), boiling point >550°C, metabolic stability due to sulfonyl group .
exo-5-Bromo-2,3-Dimethoxy-N-(8-(Phenylmethyl)-8-Azabicyclo[3.2.1]oct-3-yl)Benzamide 8-Azabicyclo[3.2.1]octane 8-(Phenylmethyl) 5-Bromo, 2,3-Dimethoxy Increased lipophilicity (logP ~5.2), lower boiling point (~480°C), potential for CYP450-mediated metabolism of benzyl group .
4-Amino-5-Chloro-N-(8-Methyl-8-Azabicyclo[3.2.1]oct-3-yl)-2-(1-Methylbut-2-ynyloxy)Benzamide 8-Azabicyclo[3.2.1]octane 8-Methyl 4-Amino, 5-Chloro, 2-Alkynyloxy Enhanced hydrogen bonding (amino group), lower molecular weight (MW ~450), potential for rapid clearance .
4-Amino-5-Bromo-N-[8-(3-Fluorobenzyl)-8-Azabicyclo[3.2.1]oct-3-yl]-2-Methoxybenzamide 8-Azabicyclo[3.2.1]octane 8-(3-Fluorobenzyl) 4-Amino, 5-Bromo, 2-Methoxy Fluorine enhances bioavailability; amino group may increase solubility (PSA ~67.6 Ų) .

Pharmacological and Physicochemical Differences

  • Polarity and Solubility : The methylsulfonyl group in the target compound reduces logP (predicted ~4) compared to benzyl-substituted analogs (logP ~5.2), improving aqueous solubility .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism, unlike benzyl or alkynyl groups, which are prone to CYP450-mediated degradation .
  • Receptor Binding : Bromo and methoxy substituents on the benzamide may enhance affinity for hydrophobic pockets in target receptors, as seen in related tropane derivatives with CNS activity (e.g., IP2015 in ) .

Biological Activity

2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CAS Number: 2034385-63-0) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties.

PropertyValue
Molecular FormulaC₁₆H₂₁BrN₂O₄S
Molecular Weight417.3 g/mol
StructureStructure

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various derivatives related to this compound against several cancer cell lines. Notably, compounds with structural similarities have shown significant inhibition of cell proliferation.

Case Study: Antiproliferative Effects

A study reported that certain derivatives exhibited IC₅₀ values ranging from 1.2 to 5.3 μM against multiple cancer cell lines, indicating strong antiproliferative activity. For instance:

CompoundCell LineIC₅₀ (μM)
Compound 10MCF-71.2
Compound 11HCT1163.7
Compound 12HEK 2935.3

These results suggest that modifications in the molecular structure can enhance the antiproliferative effects, potentially making these compounds candidates for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of the compound were also investigated, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated selective antibacterial activity.

Case Study: Antibacterial Effects

In a comparative study:

Bacterial StrainMIC (μM)
E. faecalis8
S. aureus16

These findings highlight the potential of this compound as an antibacterial agent, particularly in treating infections caused by resistant strains .

Antioxidative Activity

In addition to its antiproliferative and antibacterial properties, the compound has demonstrated antioxidative activity through various assays, outperforming standard antioxidants such as butylated hydroxytoluene (BHT).

Research Findings on Antioxidative Effects

The antioxidative capacity was assessed using different methods, revealing that several derivatives exhibited improved antioxidative properties compared to BHT:

MethodCompound IDRelative Activity
ABTS AssayCompound 9Higher than BHT
DPPH AssayCompound 10Comparable to BHT

These results indicate that structural modifications can enhance the antioxidative potential of similar compounds .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis can be optimized by:

  • Base Selection: Use triethylamine (TEA) in tetrahydrofuran (THF) under reflux conditions to facilitate amide bond formation, as demonstrated in analogous benzamide syntheses .
  • Substitution Reactions: Employ sodium hydroxide or potassium hydroxide for controlled substitution at the azabicyclo[3.2.1]octane moiety, ensuring minimal side-product formation .
  • Solvent Compatibility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction kinetics by stabilizing intermediates .
  • Purification: Use column chromatography with gradients tailored to the compound’s polarity, validated via NIST solvent compatibility data .

What advanced techniques are recommended for resolving stereochemical uncertainties in the azabicyclo[3.2.1]octane core?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar 8-azabicyclo derivatives .
  • Dynamic NMR Spectroscopy: Analyze diastereotopic protons or temperature-dependent splitting to infer conformational dynamics .
  • Computational Modeling: Pair density functional theory (DFT) with experimental data to validate stereochemical assignments .

How should researchers design experiments to evaluate the compound’s interaction with enzyme targets?

Methodological Answer:

  • In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) for targets like kinases or GPCRs.
  • Competitive Inhibition Studies: Co-crystallize the compound with enzymes (e.g., cytochrome P450 isoforms) to map active-site interactions .
  • Mutagenesis Screens: Identify critical residues by comparing wild-type and mutant enzyme activity in the compound’s presence .

How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Variable Standardization: Control solvent (e.g., DMSO vs. acetonitrile), pH, and temperature across assays to isolate confounding factors .
  • Orthogonal Validation: Cross-verify results using complementary techniques (e.g., LC-MS for purity and cell-based assays for activity) .
  • Meta-Analysis: Apply statistical tools like hierarchical clustering to identify outliers or batch effects in published datasets .

What strategies are effective for derivatizing the benzamide moiety to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Electrophilic Substitution: Introduce halogens or methoxy groups at the benzamide’s 2- and 5-positions to modulate electron density .
  • Click Chemistry: Attach triazole or isoxazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance target engagement .
  • Metabolic Stability: Replace the methoxy group with deuterated or fluorinated analogs to assess pharmacokinetic improvements .

How do solvent polarity and reaction temperature influence the compound’s stability during long-term storage?

Methodological Answer:

  • Solvent Screening: Store the compound in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis, as per stability studies on sulfonamide analogs .
  • Accelerated Degradation Tests: Use high-performance liquid chromatography (HPLC) to monitor degradation under stress conditions (e.g., 40°C/75% humidity) .
  • Light Sensitivity: Store in amber vials to mitigate photodegradation, given the bromobenzamide’s UV absorption profile .

What analytical workflows are recommended for detecting impurities in scaled-up syntheses?

Methodological Answer:

  • LC-MS/MS: Identify low-abundance impurities (<0.1%) with high-resolution mass spectrometry and tandem fragmentation .
  • NMR Relaxation Editing: Suppress signals from the main compound to amplify impurity detection in <sup>1</sup>H-NMR spectra .
  • Reference Standards: Compare retention times and spectral data against NIST-certified reference materials .

How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, blood-brain barrier permeability, and cytochrome P450 inhibition .
  • Molecular Dynamics (MD): Simulate membrane permeability via lipid bilayer models to assess oral bioavailability .
  • Metabolite Identification: Apply rule-based systems (e.g., Meteor Nexus) to predict phase I/II metabolic pathways .

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